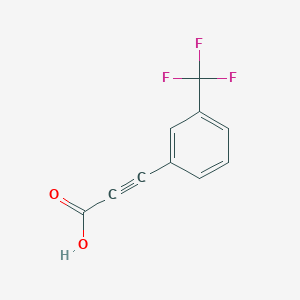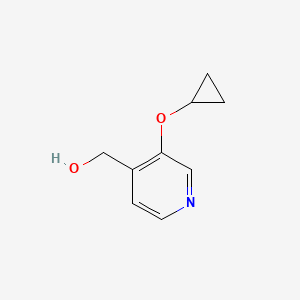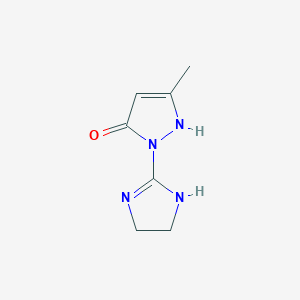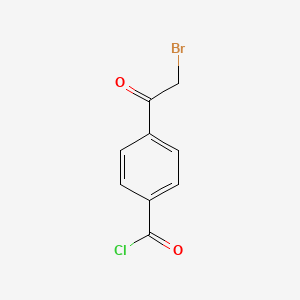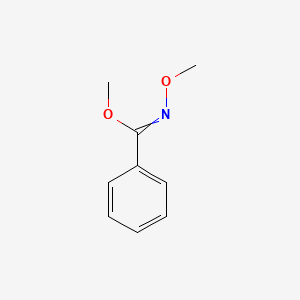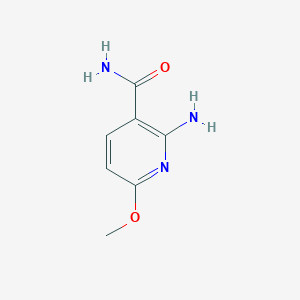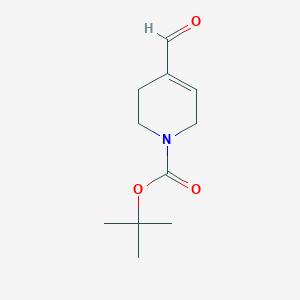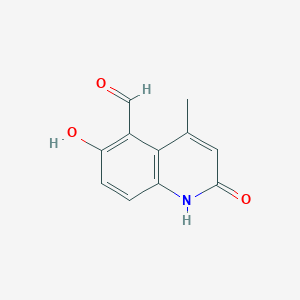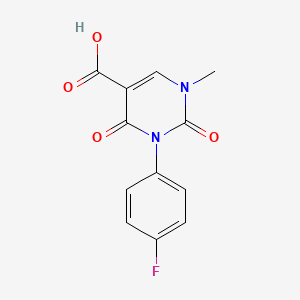
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a methylsulfonyl ethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The methylsulfonyl ethyl group can be introduced via nucleophilic substitution reactions, while the aldehyde group is typically introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would include the formation of the triazole ring, followed by the introduction of the methylsulfonyl ethyl group and the aldehyde functional group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The triazole ring and the aldehyde group can interact with various molecular targets, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole: Lacks the aldehyde group, which may result in different reactivity and applications.
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-methanol:
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the methylsulfonyl ethyl group and the aldehyde functional group
Propiedades
Fórmula molecular |
C6H9N3O3S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O3S/c1-13(11,12)3-2-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 |
Clave InChI |
LDEQWHAVHLPMBY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1C=C(N=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)

